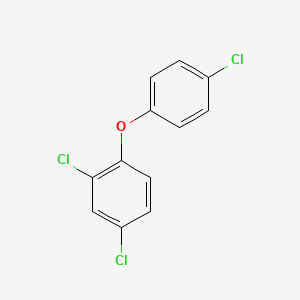
2,4,4'-Trichlorodiphenyl ether
Übersicht
Beschreibung
2,4,4’-Trichlorodiphenyl ether is a synthetic organic compound with the molecular formula C12H7Cl3O . It is a type of chlorinated diphenyl ether .
Molecular Structure Analysis
The molecular structure of 2,4,4’-Trichlorodiphenyl ether consists of two phenyl rings connected by an ether linkage, with three chlorine atoms substituted at the 2, 4, and 4’ positions . The molecular weight is 273.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,4’-Trichlorodiphenyl ether include a molecular weight of 273.5 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 326.5±32.0 °C at 760 mmHg, and a flash point of 120.1±25.2 °C .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Formation of Toxic By-Products
Research has indicated that 2,4,4'-Trichlorodiphenyl ether can undergo degradation processes in aquatic environments, leading to the formation of toxic chlorophenols. Canosa et al. (2005) highlighted the aquatic degradation of triclosan (a structurally similar compound to this compound) and the formation of toxic chlorophenols in the presence of low concentrations of free chlorine, emphasizing the environmental risks associated with its breakdown products (Canosa et al., 2005).
Biodegradation in Soil
Nyholm et al. (2010) investigated the biodegradation kinetics of selected brominated flame retardants, including 2,4,4'-tribromodiphenyl ether, in both aerobic and anaerobic soil conditions. For comparison, the biodegradation of chlorinated compounds, such as this compound, was assessed, providing insights into the environmental persistence and breakdown pathways of these compounds (Nyholm, Lundberg, & Andersson, 2010).
Transformation by Fungi
Hundt et al. (2000) studied the transformation of triclosan by fungi Trametes versicolor and Pycnoporus cinnabarinus, which produced metabolites with lower cytotoxic and microbicidal activity. This research suggests potential bioremediation applications for the removal or detoxification of this compound and similar compounds from contaminated environments (Hundt et al., 2000).
Protection of Hydroxy Function
Otsuka et al. (2018) utilized 4-chlorophenyl ether, a compound related to this compound, as a new protecting group for the hydroxy function in chemical synthesis. This research demonstrates the utility of chlorophenyl ethers in synthetic chemistry, particularly for the protection of sensitive functional groups during complex synthesis processes (Otsuka, Yamamoto, & Fukase, 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to be a broad-spectrum antimicrobial agent present in some personal care products .
Mode of Action
It is known to have some bacteriostatic and fungistatic action .
Biochemical Pathways
Studies have shown that it can undergo phototransformation, leading to the generation of highly toxic dioxins . The roles of excited states and reactive oxygen species in this photochemical transformation are still being investigated .
Pharmacokinetics
Its lipophilicity suggests potential for bioaccumulation in fatty tissues .
Result of Action
It is known to be a pro-oxidant and may be cytotoxic via a number of mechanisms . Uncoupling of oxidative phosphorylation is a prevailing toxicity mechanism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,4’-Trichlorodiphenyl ether. For instance, the presence of Suwannee River natural organic matter (SRNOM) has been shown to affect its phototransformation in artificial estuarine water (AEW) . SRNOM can induce indirect photolysis of the compound, but it also decreases the observed photolytic rate constants due to light screening, static quenching, and dynamic quenching effects .
Biochemische Analyse
Biochemical Properties
It is known that chlorinated diphenyl ethers can interact with various enzymes, proteins, and other biomolecules, potentially altering their function
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Eigenschaften
IUPAC Name |
2,4-dichloro-1-(4-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORTDHJOLELKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872042 | |
| Record name | 2,4,4'-trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57321-63-8, 59039-21-3 | |
| Record name | Trichlorodiphenyl ether (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057321638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-Trichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059039213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4'-trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4'-TRICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/143JDA791V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological effects of 2,4,4'-trichlorodiphenyl ether on aquatic organisms?
A: Research indicates that this compound can bioaccumulate in fish. A study on brook trout exposed to various CDEs, including this compound, found that the compound was rapidly taken up by the fish and distributed to tissues like blood, liver, adipose tissue, and muscle []. The study also revealed slow depuration rates, meaning the compound persisted in the fish's system for extended periods. This bioaccumulation raises concerns about potential long-term effects on aquatic organisms and the food chain.
Q2: Does the presence of natural organic matter in water affect the photodegradation of this compound?
A: Yes, dissolved organic matter (DOM) plays a complex role in the phototransformation of this compound in aquatic environments []. While DOM can contribute to indirect photolysis of the compound, it also reduces the overall photolytic rate due to light screening and quenching effects. Interestingly, the presence of DOM was found to increase the yield of dioxins, highly toxic byproducts, during the phototransformation of this compound. This highlights the importance of considering DOM dynamics when assessing the environmental fate of such pollutants.
Q3: Can this compound be broken down by fungi?
A: Yes, research has shown that certain fungal species can metabolize this compound []. For instance, Trametes versicolor was found to transform the compound into several metabolites, including 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-xylopyranoside, 2-O-(2,4,4′-trichlorodiphenyl ether)-β-d-glucopyranoside, and 2,4-dichlorophenol. This biotransformation potential suggests a possible role for fungal bioremediation in mitigating the environmental impact of this compound contamination.
Q4: How does the structure of this compound influence its ability to induce xenobiotic metabolism in rats?
A: Studies on rats have shown that the position and degree of chlorination on diphenyl ether molecules significantly influence their ability to induce xenobiotic metabolism []. While this compound itself did not show significant induction of enzymes like aryl hydrocarbon hydroxylase (AHH) or changes in EPN detoxification, its isomers with different chlorine substitutions exhibited varying levels of induction. This structure-activity relationship highlights the importance of considering the specific arrangement of chlorine atoms when evaluating the potential biological effects of chlorinated diphenyl ethers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





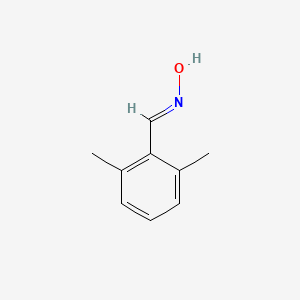
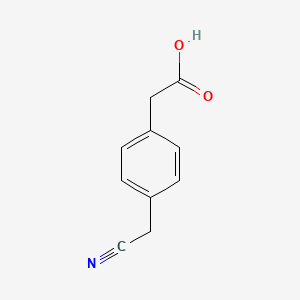
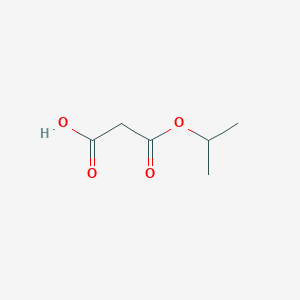
![2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid](/img/structure/B3433813.png)

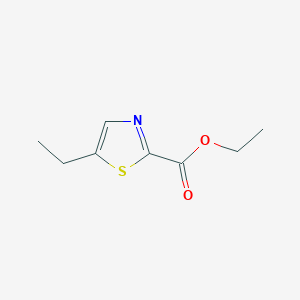



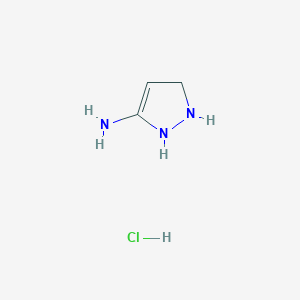
![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)
